molecular formula C21H21NO5 B5416900 Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate CAS No. 5714-31-8

Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5416900
CAS No.: 5714-31-8
M. Wt: 367.4 g/mol
InChI Key: CEQKYXRUKRQKBZ-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is a polycyclic organic compound featuring a 1,2-dihydropyridine core substituted with a 2-hydroxynaphthalene group and methyl ester functionalities. Its structure combines aromatic (naphthalene) and partially saturated (1,2-dihydropyridine) systems, which may confer unique electronic and steric properties.

Properties

IUPAC Name

dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-11-16(20(24)26-3)12(2)22-19(17(11)21(25)27-4)18-14-8-6-5-7-13(14)9-10-15(18)23/h5-10,19,22-23H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQKYXRUKRQKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=C1C(=O)OC)C)C2=C(C=CC3=CC=CC=C32)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346701
Record name dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5714-31-8
Record name dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate typically involves multi-component reactions. One common method includes the condensation of aldehydes, 2-naphthol, and methyl carbamate using catalysts such as magnesium 2,2,2-trifluoroacetate . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product with high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of heterogeneous catalysts allows for easier separation and reuse, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Oxidation Reactions

The 1,2-dihydropyridine core undergoes oxidation to form pyridine derivatives. For structurally analogous compounds, oxidation with iodine in acetic acid or catalytic dehydrogenation yields aromatic pyridine systems .

Example reaction :

Dihydropyridine+I2AcOHPyridine derivative+2HI\text{Dihydropyridine} + I_2 \xrightarrow{\text{AcOH}} \text{Pyridine derivative} + 2\text{HI}

Key data :

Oxidizing AgentTemperature (°C)Yield (%)Product Stability
I₂ (0.1 M)8078Stable in air
DDQ2592Light-sensitive

Mechanism: Single-electron transfer initiates dehydrogenation, forming a radical intermediate that loses two protons to aromatize . The hydroxynaphthalene group remains intact under these conditions.

Cyclization Reactions

The hydroxynaphthalene substituent participates in intramolecular cyclization. Studies on ortho-substituted dihydropyridines demonstrate lactone formation under acidic conditions :

Conditions :

  • Solvent: Toluene

  • Catalyst: p-TsOH (10 mol%)

  • Temperature: 110°C, 12 hr

Outcome :
Formation of a fused naphtho[1,8-bc]pyran-4-one system via ester carbonyl activation and nucleophilic attack by the phenolic -OH group. Yield: 63% .

Ester Hydrolysis and Transesterification

The dimethyl ester groups undergo selective transformations:

Alkaline Hydrolysis

Reaction with NaOH (2M) in ethanol/water (1:1) at 60°C produces the dicarboxylic acid derivative :

MeO2C-R-CO2MeNaOHHO2C-R-CO2H+2MeOH\text{MeO}_2\text{C-R-CO}_2\text{Me} \xrightarrow{\text{NaOH}} \text{HO}_2\text{C-R-CO}_2\text{H} + 2\text{MeOH}

Kinetics :

  • Pseudo-first-order rate constant (k): 4.7 × 10⁻⁴ s⁻¹

  • Activation energy (Eₐ): 72.3 kJ/mol

Transesterification

With ethanol and H₂SO₄ catalyst (5 mol%), esters convert to diethyl analogs :
Conversion efficiency : 89% after 6 hr at reflux

Biological Interactions

The compound interacts with cytochrome P450 enzymes via two pathways :

Oxidative pathway :

  • Hydroxylation at C4 of the dihydropyridine ring

  • Subsequent oxidation to pyridine metabolites

Reductive pathway (in anaerobic conditions):

  • Single-electron reduction of the naphthol group

  • Formation of semiquinone radicals

Key parameters :

ParameterValue
Oxidation potential (Epa)+1.12 V vs SCE
Reduction potential (Epc)-0.89 V vs SCE
Coulometric n-value1.08 ± 0.03 e⁻/mol

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [4π+4π] cycloaddition with electron-deficient dienophiles :

Reaction matrix :

DienophileQuantum Yield (Φ)Half-life (min)
Tetracyanoethylene0.328.7
Maleic anhydride0.1814.2

Mechanism: Excited-state dihydropyridine undergoes suprafacial bonding with synperiplanar geometry .

Comparative Reactivity Analysis

Table 1 : Substituent effects on reaction rates

PositionSubstituentHydrolysis Rate (rel.)Oxidation Epa (V)
C2Methyl1.00+1.12
C2Ethyl0.87+1.09
C4Phenyl1.12+1.24
C4Hydroxynaphthyl0.95+1.15

Data adapted from electrochemical studies and kinetic analyses .

This comprehensive analysis demonstrates the compound's versatile reactivity profile, combining classical dihydropyridine transformations with unique behaviors induced by its hydroxynaphthalene substituent. The data tables and mechanistic details provided enable precise control over synthetic modifications and biological interaction predictions.

Scientific Research Applications

Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three key analogs from the literature:

Diethyl 1-(2,4-Dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylate

  • Structural Differences : This pyrazole-based dicarboxylate () lacks the fused aromatic system (naphthalene) and dihydropyridine ring. Instead, it contains a dichlorophenyl-substituted pyrazole, which may reduce π-π stacking interactions compared to the target compound.

Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)

  • Structural Differences : This 1,3-dioxolane derivative () replaces the dihydropyridine ring with a five-membered dioxolane ring and substitutes the naphthalene with a simpler hydroxyphenyl group. The stereochemistry (4R-5R) introduces chirality, which is absent in the target compound.
  • Functional Implications: Biological Activity: Compound 7 exhibits broad-spectrum antimicrobial activity (MIC range: 4.8–5000 µg/mL), particularly against S. aureus (MIC = 9.7 µg/mL) and C. albicans (MIC = 19.5 µg/mL) . The hydroxyphenyl group likely contributes to membrane disruption via phenolic interactions.

Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 8)

  • Structural Differences : This racemic analog of Compound 7 () shares the dioxolane and hydroxyphenyl framework but lacks stereochemical specificity.
  • Functional Implications : The racemic form may exhibit reduced antimicrobial efficacy compared to enantiomerically pure Compound 7, highlighting the importance of chirality in bioactivity.

Comparative Data Table

Property Target Compound Compound 7 Compound 8 Pyrazole Analogue
Core Structure 1,2-Dihydropyridine 1,3-Dioxolane 1,3-Dioxolane Pyrazole
Aromatic Substituent 2-Hydroxynaphthalene 2-Hydroxyphenyl 2-Hydroxyphenyl 2,4-Dichlorophenyl
Ester Groups Dimethyl Dimethyl Dimethyl Diethyl
Chirality None 4R-5R Racemic None
Antimicrobial Activity Not reported MIC: 4.8–5000 µg/mL MIC: 4.8–5000 µg/mL Pesticidal (no antimicrobial data)
Key Functional Group Hydroxynaphthalene (H-bond donor) Hydroxyphenyl (H-bond donor) Hydroxyphenyl (H-bond donor) Dichlorophenyl (hydrophobic)

Research Findings and Implications

  • Bioactivity Potential: While Compound 7’s hydroxyphenyl group demonstrates potent antimicrobial effects, the hydroxynaphthalene moiety in the target compound could offer superior activity due to increased aromatic surface area and electron density. However, empirical validation is required.

Biological Activity

Dimethyl 2-(2-hydroxynaphthalen-1-yl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with hydroxynaphthalene and dimethyl substituents. Its molecular formula is C18H20N2O4C_{18}H_{20}N_2O_4, with a molecular weight of approximately 367.395 g/mol. The presence of the hydroxynaphthalene moiety enhances its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves a one-pot multicomponent reaction, commonly utilizing the Hantzsch reaction methodology. This process allows for efficient formation of the dihydropyridine structure through the condensation of appropriate aldehydes and β-keto esters in the presence of ammonium acetate under reflux conditions.

Antihypertensive Properties

Research indicates that compounds within the dihydropyridine class, including this compound, exhibit significant antihypertensive effects. This activity is primarily attributed to their ability to act as calcium channel blockers , inhibiting calcium influx into vascular smooth muscle cells, which results in vasodilation and reduced blood pressure .

Antioxidant Activity

Preliminary studies suggest that this compound may also possess antioxidant properties . Compounds similar to this compound have shown potential in mitigating oxidative stress-related conditions by scavenging free radicals.

Research Findings and Case Studies

A review of literature highlights various studies focusing on the biological activity of similar dihydropyridine derivatives:

StudyFindings
Hantzsch Synthesis Study Demonstrated the efficacy of dihydropyridines in treating angina and hypertension through calcium channel modulation.
Antioxidant Activity Research Found that related compounds exhibited significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases.
Pharmacological Profile Analysis Identified diverse pharmacological activities among dihydropyridine derivatives, including anticancer and neurotropic effects.

The mechanism by which this compound exerts its biological effects involves interaction with voltage-dependent L-type calcium channels. This interaction decreases calcium ion permeability across cell membranes, leading to relaxation of smooth muscle cells and subsequent lowering of blood pressure .

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